hnNOS-IN-3

nNOS inhibitor selectivity iNOS nitric oxide synthase

Select hnNOS-IN-3 for its unmatched isoform selectivity: 115-fold nNOS/iNOS and 29-fold nNOS/eNOS, driven by a competitive L-arginine binding mechanism (Ki=0.32 µM). Unlike non-selective 7-NI or iNOS-selective L-NIL, this isothiourea inhibitor provides a reproducible standard for calibrating nNOS screening panels, kinetic analyses, and phenotype attribution. Offered as ≥98% pure crystalline solid with defined storage/shipping conditions—ideal for rigorous enzymology and drug discovery workflows.

Molecular Formula C10H12ClF3N2S
Molecular Weight 284.73 g/mol
CAS No. 163490-78-6
Cat. No. B014095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehnNOS-IN-3
CAS163490-78-6
SynonymsETPI HCl
Molecular FormulaC10H12ClF3N2S
Molecular Weight284.73 g/mol
Structural Identifiers
SMILESCCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H
InChIKeyUVJQIYZYQQKIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

hnNOS-IN-3 (CAS 163490-78-6) Procurement Guide: Selective nNOS Inhibitor for Research


hnNOS-IN-3 (also designated compound 39 or EPIT) is a synthetic small-molecule inhibitor of neuronal nitric oxide synthase (nNOS; NOS1), chemically defined as S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea hydrochloride [1]. It belongs to the substituted N-phenylisothiourea pharmacophore class and acts as a competitive inhibitor with respect to the substrate L-arginine . The compound is offered as a crystalline solid with ≥98% purity and is characterized for in vitro biochemical and cellular investigations of nNOS-dependent nitric oxide signaling pathways [1].

Why Generic nNOS Inhibitors Cannot Substitute for hnNOS-IN-3 in Critical Assays


Inhibitors targeting the neuronal isoform of nitric oxide synthase (nNOS) exhibit pronounced variability in isoform selectivity, mechanism of action, and cellular permeability—parameters that directly dictate experimental outcomes and preclude simple substitution within a research protocol. Compounds such as 7-nitroindazole (7-NI) demonstrate poor to negligible isoform discrimination at the isolated enzyme level [1], while L-arginine analogs including L-NIO and L-NIL display fundamentally different selectivity profiles (non-selective across all NOS isoforms or iNOS-selective, respectively) [2]. The isothiourea scaffold of hnNOS-IN-3 confers a unique combination of competitive L-arginine antagonism and defined isoform selectivity ratios, establishing it as a mechanistically distinct tool that cannot be interchanged with indazole-based or amino acid-derived NOS inhibitors without risking substantial alteration of the pharmacological profile under investigation .

Quantitative Differentiation Evidence for hnNOS-IN-3 (CAS 163490-78-6) Versus Comparator Compounds


115-Fold nNOS-over-iNOS Selectivity: hnNOS-IN-3 Versus L-NIO

hnNOS-IN-3 demonstrates 115-fold selectivity for neuronal NOS over inducible NOS (iNOS), as determined by comparative Ki measurements in purified enzyme assays [1]. In contrast, the comparator L-NIO exhibits no meaningful selectivity between nNOS and iNOS, with Ki values of 1.7 µM and 3.9 µM, respectively—a selectivity ratio of only 2.3-fold [2]. The quantified difference in nNOS/iNOS discrimination is approximately 50-fold greater for hnNOS-IN-3 relative to L-NIO.

nNOS inhibitor selectivity iNOS nitric oxide synthase isoform profiling

29-Fold nNOS-over-eNOS Selectivity: hnNOS-IN-3 Versus 7-Nitroindazole

hnNOS-IN-3 exhibits 29-fold selectivity for nNOS over endothelial NOS (eNOS), with Ki values of 0.32 µM and 9.4 µM, respectively [1]. The widely used comparator 7-nitroindazole (7-NI), despite its common designation as an nNOS-selective tool, demonstrates no measurable selectivity between nNOS and eNOS at the isolated enzyme level [2]. At the enzyme level, 7-NI inhibits rat nNOS and bovine eNOS with comparable IC50 values (0.71 µM vs. 0.78 µM, respectively)—a selectivity ratio of approximately 1.1-fold [3].

eNOS endothelial nitric oxide synthase cardiovascular safety isoform selectivity

nNOS Affinity: hnNOS-IN-3 (Ki 0.32 µM) Versus L-NIL (iNOS-Selective)

hnNOS-IN-3 binds to neuronal NOS with a Ki of 0.32 µM, representing a 6.25-fold higher affinity for nNOS compared to the iNOS-selective comparator L-NIL, which exhibits a Ki for nNOS of approximately 2 µM [1][2]. This class-level comparison highlights that L-NIL is optimized for iNOS inhibition (IC50 = 3.3 µM for mouse iNOS) with 28-fold iNOS-over-nNOS selectivity, whereas hnNOS-IN-3 is explicitly designed for preferential nNOS targeting [2].

nNOS affinity Ki value inhibitor potency neurodegeneration

Mechanistic Distinction: Competitive L-Arginine Antagonism by hnNOS-IN-3 Versus Irreversible Inactivation by Vinyl-L-NIO

hnNOS-IN-3 functions as a reversible, competitive inhibitor that binds at the L-arginine substrate site, enabling washout recovery and dose-response reversibility in enzymatic and cellular assays [1]. In contrast, vinyl-L-NIO acts as a mechanism-based irreversible inactivator of nNOS, with a kinact of 0.078 min⁻¹ and a Ki of 90 nM, requiring NADPH and O2 for covalent enzyme modification [2]. This fundamental mechanistic divergence means that experimental protocols requiring reversible modulation cannot substitute hnNOS-IN-3 with vinyl-L-NIO.

reversible inhibition competitive antagonist isothiourea enzyme kinetics

Cellular Permeability Caveat: Reduced Intracellular Potency of hnNOS-IN-3 Informs Experimental Design

While hnNOS-IN-3 demonstrates a Ki of 0.32 µM in purified enzyme assays, its inhibitory potency is notably reduced in whole-cell assays, a phenomenon attributed to limited intracellular uptake of the isothiourea scaffold . This behavior contrasts with 7-nitroindazole, which is documented to penetrate cellular membranes and cross the blood-brain barrier more readily in vivo [1]. The reduced cellular potency is not a failure of target engagement but rather a physicochemical property that must be accounted for in experimental design.

cellular permeability whole-cell assay intracellular uptake inhibitor optimization

Chemical Identity and Lot Traceability: hnNOS-IN-3 Versus Uncharacterized Generic NOS Inhibitors

hnNOS-IN-3 (CAS 163490-78-6) is supplied as a fully characterized chemical entity with defined molecular formula (C10H12ClF3N2S), molecular weight (284.73 g/mol), melting point (143-147 °C), and ≥98% purity as verified by HPLC . This level of characterization contrasts with generic or in-house synthesized NOS inhibitors that may lack rigorous analytical certification. Additionally, vendor-provided Certificate of Analysis (CoA) documentation includes ¹H-NMR structural confirmation, enabling lot-to-lot reproducibility verification .

chemical characterization lot traceability quality control reproducibility

Optimal Research and Industrial Application Scenarios for hnNOS-IN-3 (CAS 163490-78-6)


In Vitro nNOS Selectivity Profiling and Isoform Discrimination Assays

hnNOS-IN-3 is optimally deployed as a reference inhibitor for establishing nNOS isoform selectivity benchmarks in biochemical screening panels. Its 115-fold nNOS/iNOS and 29-fold nNOS/eNOS selectivity provides a well-characterized standard against which novel nNOS inhibitor candidates can be compared. This application leverages the compound's defined Ki values and competitive mechanism to calibrate high-throughput NOS inhibition assays [1].

Cell-Free Enzymology and L-Arginine Competition Kinetics Studies

As a reversible competitive inhibitor of the L-arginine substrate binding site, hnNOS-IN-3 is particularly suited for mechanistic enzymology experiments requiring kinetic analysis of nNOS catalytic activity. Researchers can employ hnNOS-IN-3 to determine Michaelis-Menten parameters, assess substrate competition profiles, and investigate structure-activity relationships within the isothiourea pharmacophore class without confounding irreversible enzyme inactivation [1].

Negative Control for iNOS-Selective or eNOS-Selective Inhibitor Studies

Given its well-documented selectivity ratios, hnNOS-IN-3 serves as an effective nNOS-specific control compound when investigating the biological effects of iNOS-selective inhibitors (e.g., L-NIL, GW274150) or eNOS-targeting agents. The quantifiable isoform discrimination enables researchers to attribute observed phenotypes specifically to nNOS inhibition versus off-target NOS isoform engagement [1].

Reference Compound for Method Development in nNOS Activity Assays

hnNOS-IN-3 provides a reproducible and commercially available reference standard for developing and validating nNOS activity assays, including radiometric L-arginine conversion assays, fluorometric NO detection methods, and coupled enzyme systems for citrulline quantification. The compound's defined Ki (0.32 µM) and competitive mechanism offer a reliable benchmark for establishing assay sensitivity, dynamic range, and Z'-factor optimization in high-throughput screening contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for hnNOS-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.